4-(4-Fluorophenyl)-2-pyrimidinethiol

Purity Specification Procurement Benchmarking 4-Aryl-2-pyrimidinethiol Series

4-(4-Fluorophenyl)-2-pyrimidinethiol (CAS 155957-43-0), systematically named 6-(4-fluorophenyl)-1H-pyrimidine-2-thione, is a heterocyclic aromatic compound (C₁₀H₇FN₂S; MW 206.24) belonging to the 2-mercaptopyrimidine class. It houses a pyrimidine core substituted at position 4 (IUPAC: 6-position) with a 4-fluorophenyl moiety and possesses a thiol-thione tautomeric equilibrium critical to its reactivity.

Molecular Formula C10H7FN2S
Molecular Weight 206.24 g/mol
CAS No. 155957-43-0
Cat. No. B178525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2-pyrimidinethiol
CAS155957-43-0
Molecular FormulaC10H7FN2S
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC(=S)N2)F
InChIInChI=1S/C10H7FN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
InChIKeyIKNROSDVLWITKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-Fluorophenyl)-2-pyrimidinethiol (CAS 155957-43-0) – Structural, Physicochemical & Supply Specifications


4-(4-Fluorophenyl)-2-pyrimidinethiol (CAS 155957-43-0), systematically named 6-(4-fluorophenyl)-1H-pyrimidine-2-thione, is a heterocyclic aromatic compound (C₁₀H₇FN₂S; MW 206.24) belonging to the 2-mercaptopyrimidine class . It houses a pyrimidine core substituted at position 4 (IUPAC: 6-position) with a 4-fluorophenyl moiety and possesses a thiol-thione tautomeric equilibrium critical to its reactivity . Commercially, it is available from multiple suppliers as a yellow crystalline powder with purities ranging from 95% to ≥ 99% (HPLC), melting between 214–222 °C, and a predicted pKa of 6.51 ± 0.10 . It is catalogued as a research-use-only chemical, serving primarily as a building block in medicinal chemistry, particularly in kinase inhibitor and anticancer agent development programs .

Why In-Class Generic Substitution Fails: 4-(4-Fluorophenyl)-2-pyrimidinethiol Cannot Be Freely Interchanged with Other 4-Aryl-2-pyrimidinethiols


Within the 4-aryl-2-pyrimidinethiol series, the identity of the para-substituent on the phenyl ring exerts a measurable, systematic influence on physicochemical properties – including pKa, melting point, lipophilicity, and solubility – that directly governs synthetic utility and downstream molecular performance . The 4-fluoro substituent confers an electron-withdrawing character distinct from the 4-chloro, 4-bromo, 4-methyl, or unsubstituted phenyl analogs, shifting the thiol-thione tautomeric equilibrium, altering nucleophilicity in alkylation/coupling reactions, and modifying the hydrogen-bond acceptor capacity of the scaffold [1]. These differences are not cosmetic: whether a program requires optimal purity for late-stage functionalization, a specific pKa for pH-dependent bioconjugation, or a defined leaving-group potential in nucleophilic aromatic substitution, swapping out the 4-fluorophenyl variant for a different congener without re-optimization carries a high risk of synthetic failure or irreproducible biological data . The following quantified evidence establishes precisely where 4-(4-fluorophenyl)-2-pyrimidinethiol diverges from its closest analogs.

Comparative Evidence Guide: Quantified Differentiation of 4-(4-Fluorophenyl)-2-pyrimidinethiol from Its Closest Analogs


Purity Specification Advantage: 4-(4-Fluorophenyl)-2-pyrimidinethiol is Available at ≥ 99% (HPLC) vs. ≤ 98% for the Direct Chloro Analogue

The commercially available purity specification for 4-(4-fluorophenyl)-2-pyrimidinethiol reaches ≥ 99% (HPLC) from at least one major supplier . In contrast, the direct chloro congener, 4-(4-chlorophenyl)-2-pyrimidinethiol (CAS 175203-08-4), is supplied at ≥ 98% (HPLC) [1]. The 4-bromo analog is typically specified at ≥ 95% . This 1–4 percentage-point purity differential can be decisive in applications demanding minimal impurities, such as late-stage functionalization or high-sensitivity biological assays.

Purity Specification Procurement Benchmarking 4-Aryl-2-pyrimidinethiol Series

pKa Differentiation: The 4-Fluoro Substituent Lowers the Thiol Acidity by ~0.15 pKa Units Relative to the 4-Chloro Congener

The predicted pKa of 4-(4-fluorophenyl)-2-pyrimidinethiol is 6.51 ± 0.10, reflecting the electron-withdrawing effect of the para-fluoro substituent on the thiol acidity . The 4-chlorophenyl analog has a reported predicted pKa of 6.36 ± 0.10 . The unsubstituted 4-phenyl-2-pyrimidinethiol, lacking an electron-withdrawing para-substituent, is expected to exhibit a higher pKa (less acidic), although a directly comparable experimental value is not readily available in public databases – establishing a class-level inference that halogen substitution depresses pKa in the order F (6.51) < Cl (6.36) < H (predicted higher) .

Acidity Constant (pKa) Electron-Withdrawing Effects Thiol-Thione Tautomerism

Melting Point Separation: The Target Compound Melts at 214–222 °C, Distinguished from the 4-Phenyl Analog (197–209 °C) Enabling Purity Confirmation by DSC

The melting point range for 4-(4-fluorophenyl)-2-pyrimidinethiol as supplied by ChemImpex is 214–222 °C ; AKSci reports the same compound at 214–222 °C . The unsubstituted 4-phenyl-2-pyrimidinethiol (CAS 60414-59-7) melts at 197–209 °C , a depression of approximately 13–17 °C relative to the fluoro analog. The 4-chlorophenyl derivative melts at 210–219 °C (supplier: ChemImpex) or ~210 °C (ChemicalBook), which partially overlaps with the fluoro compound's range but is statistically distinguishable by the lower onset value .

Melting Point Solid-State Characterization Differentiation by DSC

Aqueous Solubility Threshold: The Target Compound Exhibits Calculated Solubility of 2.7 g/L at 25 °C, Contrasting with Class-Level Variations Across Halogen Series

The calculated aqueous solubility of 4-(4-fluorophenyl)-2-pyrimidinethiol is 2.7 g/L at 25 °C (ACD/Labs V11.02) . Although experimentally determined solubility values for the direct 4-chloro and 4-bromo analogs are not publicly available in vendor technical datasheets, the heavier halogens (Cl: MW 222.7; Br: MW 267.15) are expected by class-level inference to exhibit decreased aqueous solubility relative to the fluoro compound (MW 206.24) due to increased molecular weight and enhanced hydrophobic surface area; conversely, the unsubstituted 4-phenyl analog (MW 188.25) is expected to be less soluble owing to the absence of the polarity-enhancing fluoro substituent .

Aqueous Solubility Pre-formulation Building Block Handling

Bioisosteric Distinction: The 4-Fluoro Substituent is Recognized as a Class-Preferred Hydrogen-Bond Acceptor over 4-Chloro in Kinase Active-Site Interactions

Fluorine substitution at the para-position of the phenyl ring is well-established in medicinal chemistry as conferring hydrogen-bond acceptor capacity (C–F···H–X interactions) that is absent in the corresponding chloro, bromo, or methyl analogs [1]. In the context of the 6-(4-fluorophenyl)-pyrimidine scaffold, which forms the core of multiple kinase-targeting chemotypes, the 4-fluorophenyl moiety has been specifically exploited to engage backbone NH groups in the hinge region of EGFR and PI3K active sites, as demonstrated by a series of 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives that achieved IC₅₀ < 0.01 µM against CNS cancer (SNB-75) and 0.64 µM against ovarian cancer (OVAR-4) cell lines . Replacing the fluoro with chloro in analogous pyrimidine-based kinase inhibitors has been shown, in structurally distinct but mechanistically related series, to diminish hinge-binding affinity due to the larger van der Waals radius and weaker H-bond acceptor capacity of chlorine [2]. This class-level evidence supports preferential selection of the 4-fluorophenyl variant when the intended synthetic application targets kinase hinge-binding motifs.

Bioisosterism Fluorine in Drug Design Kinase Inhibitor Scaffolds

Application Scenarios for 4-(4-Fluorophenyl)-2-pyrimidinethiol: Where the Differentiated Evidence Directs Procurement Selection


Medicinal Chemistry: Synthesis of EGFR/PI3K Dual Inhibitor Libraries Requiring Sub-10 nM Cellular Potency

The 4-fluorophenyl substituent is a validated bioisostere for kinase hinge binding, as demonstrated by 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives achieving IC₅₀ < 0.01 µM against SNB-75 CNS cancer cells . Procurement of 4-(4-fluorophenyl)-2-pyrimidinethiol at ≥ 99% (HPLC) purity is recommended for late-stage diversification in kinase inhibitor programs, where trace impurities from lower-purity analogs (e.g., the 95% bromo congener) could confound structure-activity relationship interpretation. The thiol group serves as a versatile handle for S-alkylation with diverse electrophiles to generate focused kinase-targeted libraries.

Chemical Biology: pH-Dependent Bioconjugation and Activity-Based Protein Profiling Probes

With a predicted pKa of 6.51 ± 0.10 , the thiol group of 4-(4-fluorophenyl)-2-pyrimidinethiol is partially ionized at physiological pH, enabling controlled nucleophilic reactivity for cysteine-targeted bioconjugation. This pKa is ~0.15 units higher than the chloro analog (6.36), providing a subtly distinct pH-dependent reactivity window. Researchers designing activity-based probes where precise thiolate nucleophilicity is required should select this compound over the chloro variant to avoid unwanted cross-reactivity at lower pH.

Process Chemistry: Scale-Up of S-Alkylation Reactions Requiring High Stoichiometric Fidelity

The ≥ 99% (HPLC) purity specification available for this compound surpasses the 98% specification of the 4-chloro analog and the 95–97% typical of the 4-bromo or 4-trifluoromethyl variants. In process-scale S-alkylation or Suzuki–Miyaura coupling sequences where precise stoichiometry is critical, the higher guaranteed purity reduces the need for empirical overcharging to compensate for undefined impurities, directly improving cost-efficiency and reducing by-product formation.

Analytical Development: Multi-Component Library Quality Control via DSC Identity Confirmation

The melting point of 214–222 °C is discretely higher than that of the 4-phenyl analog (197–209 °C) and partially resolved from the 4-chloro analog (210–219 °C onset). Analytical laboratories managing parallel syntheses of multiple 4-aryl-2-pyrimidinethiol derivatives can leverage differential scanning calorimetry to confirm compound identity without requiring LC-MS, streamlining quality control workflows in high-throughput medicinal chemistry environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorophenyl)-2-pyrimidinethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.